5-Chloro-2-(trifluoromethoxy)benzoyl chloride
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3Cl2F3O2 . It is a derivative of benzoic acid, with a trifluoromethoxy group and a chlorine atom attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(trifluoromethoxy)benzoyl chloride consists of a benzene ring with a trifluoromethoxy group (-OCF3), a chlorine atom, and a benzoyl chloride group (-C(O)Cl) attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)benzoyl chloride is a powder at room temperature . Its molecular weight is 226.58 g/mol . More specific physical and chemical properties, such as its melting point, boiling point, and solubility, are not provided in the search results.Scientific Research Applications
Chemical Reactions and Bond Energies
5-Chloro-2-(trifluoromethoxy)benzoyl chloride plays a significant role in chemical reactions involving bond dissociation energies. In research, it was used to understand the heat of formation and bond dissociation energy in benzene derivatives. The study provided insights into the electronic structure and bond energies within benzene derivatives, comparing them to cyclopropenyl-like structures (H. Lardin, John J Nash, P. Wenthold, 2002).
Environmental Chemistry and Organic Reactions
5-Chloro-2-(trifluoromethoxy)benzoyl chloride is significant in environmental chemistry and organic reactions. It has been used to study the oxidation of triclosan and the formation of chloroform and other chlorinated organics, highlighting the importance of understanding chemical reactions in drinking water treatment (K. L. Rule, V. R. Ebbett, P. Vikesland, 2005). Additionally, the compound's role in the formation of chlorite during chlorine dioxide oxidation of various substances is crucial in water purification, emphasizing the importance of functional group distribution and reaction mechanisms in chlorite formation (Wenhui Gan, Sirong Huang, Yuexian Ge, T. Bond, P. Westerhoff, Jiaxin Zhai, Xin Yang, 2019).
Photodissociation Studies
Photodissociation studies of benzoyl chloride, including 5-Chloro-2-(trifluoromethoxy)benzoyl chloride, have provided insights into the loss of chlorine atoms and the translational energy distribution of photofragments. This research is important in understanding the behavior of such compounds under UV radiation, with implications in various fields, including environmental chemistry and photochemistry (Christian T Matthaei, D. Mukhopadhyay, I. Fischer, 2021).
properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-2-6(15-8(11,12)13)5(3-4)7(10)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIAGDMILIYRFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250814 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
CAS RN |
1092461-17-0 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401250814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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